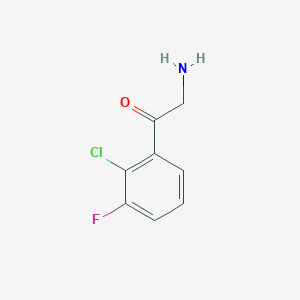
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H8ClFNO. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-3-fluoroacetophenone with ammonia or an amine source. One common method includes the following steps:
Starting Material: 2-chloro-3-fluoroacetophenone.
Reaction with Ammonia: The starting material is reacted with ammonia in the presence of a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it has been found to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its potential neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride: Known for its potential therapeutic applications in cancer treatment and neuroprotection.
2-Amino-1-(3-fluorophenyl)ethanol: Another similar compound with applications in organic synthesis.
Uniqueness
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups allows for versatile chemical modifications, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H7ClFNO |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
2-amino-1-(2-chloro-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3H,4,11H2 |
InChI-Schlüssel |
ADBBXCDFGNLABB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


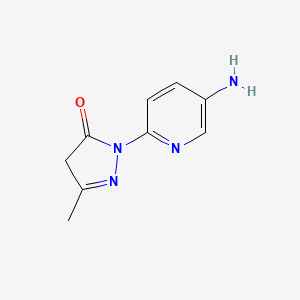

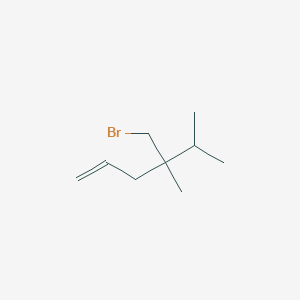
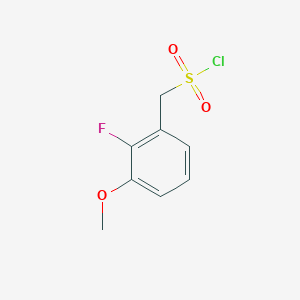


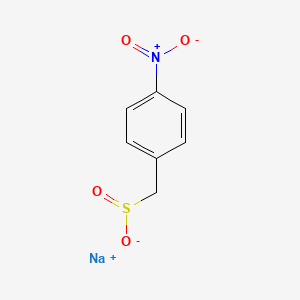
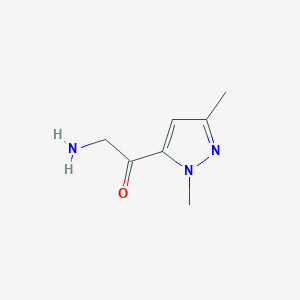
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
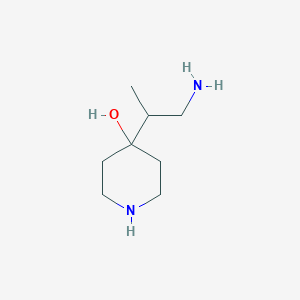
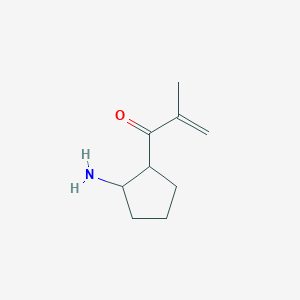
![4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13188502.png)

![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
